molecular formula C26H31NO B1437814 N-[4-(2-Cyclohexylethoxy)phenyl]-N-[2-(1-naphthyl)ethyl]amine CAS No. 1040693-44-4

N-[4-(2-Cyclohexylethoxy)phenyl]-N-[2-(1-naphthyl)ethyl]amine

Cat. No.: B1437814
CAS No.: 1040693-44-4
M. Wt: 373.5 g/mol
InChI Key: BMMPBQBURLIWRH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-Cyclohexylethoxy)phenyl]-N-[2-(1-naphthyl)ethyl]amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Cyclohexylethoxy Intermediate: This step involves the reaction of cyclohexanol with an appropriate alkylating agent to form the cyclohexylethoxy group.

    Attachment to the Phenyl Ring: The cyclohexylethoxy group is then attached to a phenyl ring through an etherification reaction.

    Formation of the Naphthyl Intermediate: Separately, a naphthyl group is prepared through standard organic synthesis techniques.

    Final Coupling Reaction: The final step involves coupling the naphthyl group with the phenyl ring containing the cyclohexylethoxy group through an amination reaction, typically using a strong base and a suitable solvent under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Cyclohexylethoxy)phenyl]-N-[2-(1-naphthyl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reagents used.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or naphthyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions

Properties

IUPAC Name

4-(2-cyclohexylethoxy)-N-(2-naphthalen-1-ylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO/c1-2-7-21(8-3-1)18-20-28-25-15-13-24(14-16-25)27-19-17-23-11-6-10-22-9-4-5-12-26(22)23/h4-6,9-16,21,27H,1-3,7-8,17-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMPBQBURLIWRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCOC2=CC=C(C=C2)NCCC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301201676
Record name N-[4-(2-Cyclohexylethoxy)phenyl]-1-naphthaleneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301201676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040693-44-4
Record name N-[4-(2-Cyclohexylethoxy)phenyl]-1-naphthaleneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1040693-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(2-Cyclohexylethoxy)phenyl]-1-naphthaleneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301201676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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